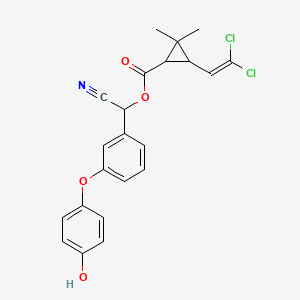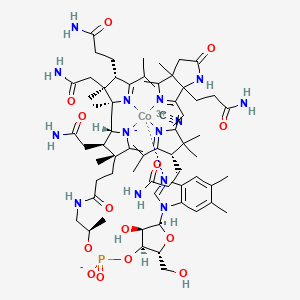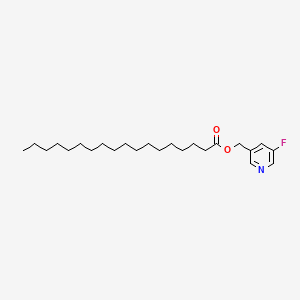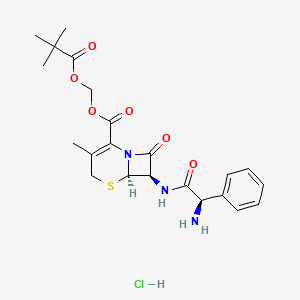
Pivcefalexin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pivcefalexin hydrochloride is a chemical compound belonging to the cephalosporin class of antibiotics. It is a derivative of cephalexin, which is widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pivcefalexin hydrochloride typically involves the acylation of cephalexin with pivaloyloxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester linkage. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions. The process begins with the preparation of cephalexin, followed by its acylation with pivaloyloxymethyl chloride. The reaction mixture is then purified using techniques such as crystallization and filtration to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pivcefalexin hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of cephalexin and pivalic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the cephalosporin ring, resulting in the formation of sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pivaloyloxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Cephalexin and pivalic acid.
Oxidation: Sulfoxides or sulfones of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pivcefalexin hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cephalosporin antibiotics.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: The compound is studied for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Pivcefalexin hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately, bacterial cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cephalexin: The parent compound of pivcefalexin hydrochloride, used to treat similar bacterial infections.
Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity.
Cefaclor: A second-generation cephalosporin with broader activity against Gram-negative bacteria.
Uniqueness
This compound is unique due to its pivaloyloxymethyl ester group, which enhances its stability and bioavailability compared to cephalexin. This modification allows for better absorption and prolonged activity in the body, making it a valuable option for treating bacterial infections.
Eigenschaften
CAS-Nummer |
27726-31-4 |
|---|---|
Molekularformel |
C22H28ClN3O6S |
Molekulargewicht |
498.0 g/mol |
IUPAC-Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H27N3O6S.ClH/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4;/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26);1H/t14-,15-,19-;/m1./s1 |
InChI-Schlüssel |
SGRIOOASEBLTKK-ATBNALFTSA-N |
Isomerische SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


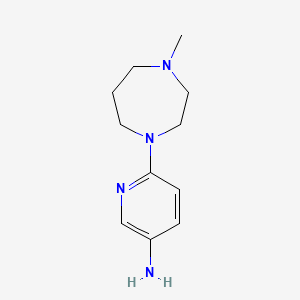

![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)

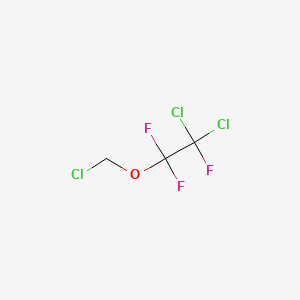
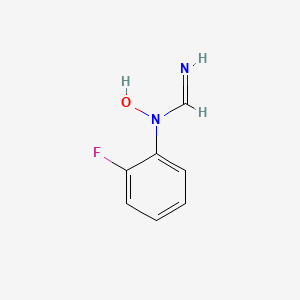

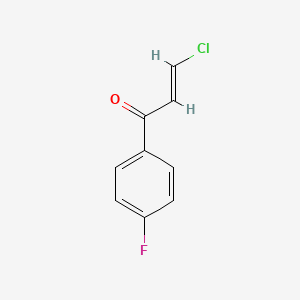
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
